molecular formula C14H22N2O2S B497090 N-(3,5-dimethylphenyl)azepane-1-sulfonamide CAS No. 890593-78-9

N-(3,5-dimethylphenyl)azepane-1-sulfonamide

Cat. No.: B497090
CAS No.: 890593-78-9
M. Wt: 282.4g/mol
InChI Key: XYUJLGRZTFRYOR-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)azepane-1-sulfonamide is a synthetic organic compound featuring an azepane ring linked to a 3,5-dimethylaniline moiety via a sulfonamide group. This structure combines two pharmacologically significant elements: the sulfonamide function, a cornerstone of medicinal chemistry, and the azepane heterocycle, a versatile scaffold known to enhance bioactivity and influence pharmacokinetic properties. As part of the sulfonamide class, this compound is a subject of interest in the development of novel therapeutic agents, particularly given the established role of sulfonamides as enzyme inhibitors . This compound is valued in chemical biology and drug discovery research for its potential to exhibit a broad spectrum of biological activities. Sulfonamide derivatives are extensively investigated for their antimicrobial properties, with research showing efficacy against pathogens like S. aureus . Furthermore, the integration of nitrogen-containing heterocycles like azepane with the sulfonamide group is a recognized strategy to confer antiviral activity against viruses such as human parainfluenza virus (HPIV-3) and encephalomyocarditis virus (EMCV) . The specific 3,5-dimethylphenyl substituent is a common feature in bioactive molecules, chosen to fine-tune lipophilicity and steric interactions with biological targets. The primary mechanism of action for many sulfonamides involves the inhibition of carbonic anhydrase enzymes, which are relevant in various disease pathologies . Additionally, they can act as enzyme inhibitors by competitively binding to active sites or modulating key biochemical pathways. Researchers can utilize this compound as a key intermediate or lead compound in synthetic chemistry programs aimed at developing new antimicrobials or antivirals, and in biochemical assays to study enzyme inhibition and receptor interactions. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)azepane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-12-9-13(2)11-14(10-12)15-19(17,18)16-7-5-3-4-6-8-16/h9-11,15H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUJLGRZTFRYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)N2CCCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) at room temperature. A stoichiometric base, such as triethylamine (Et3_3N) or potassium hydroxide (KOH), is employed to neutralize the HCl byproduct and drive the reaction to completion. For example, in a representative procedure, 3,5-dimethylaniline (1.0 mmol) is dissolved in dichloromethane (15 mL), followed by the addition of azepane-1-sulfonyl chloride (1.2 mmol) and powdered KOH (1.8 mmol). The mixture is stirred for 24 hours, after which the product is isolated via column chromatography.

Table 1: Key Parameters for Conventional Synthesis

ParameterTypical RangeImpact on Yield/Purity
SolventDichloromethane, THFHigher polarity solvents improve sulfonyl chloride solubility
BaseEt3_3N, KOHKOH provides higher yields (85–90%) compared to Et3_3N (75–80%)
Reaction Time12–24 hoursProlonged stirring reduces unreacted starting material
Temperature20–25°CElevated temperatures risk side reactions

Purification and Characterization

Crude products are purified using silica gel chromatography with ethyl acetate/hexane mixtures (1:1 v/v). Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic signals at δ 2.25 ppm (singlet, aromatic CH3_3) and δ 3.10–3.30 ppm (multiplet, azepane CH2_2). High-performance liquid chromatography (HPLC) analyses report purities exceeding 98% under optimized conditions.

Hypervalent Iodine-Mediated Amination

Recent advances in sulfonamide synthesis, as detailed by PMC9264364, propose a two-step strategy involving hypervalent iodine reagents. This method could be adapted for this compound by modifying the amine and sulfonyl components.

Primary Sulfinamidine Synthesis

A sulfurdiimide reagent (e.g., TIPS-NSO) reacts with a Grignard reagent derived from 3,5-dimethylbromobenzene to form a primary sulfinamidine intermediate. This step is conducted at −30°C in THF, with LiHMDS as a base.

Oxidative Amination with Azepane

The sulfinamidine undergoes oxidative amination using phenyliodine(III) diacetate (PIDA) and azepane in toluene. This step proceeds at room temperature, yielding the target sulfondiimidamide after 12 hours.

Table 2: Hypervalent Iodine Method vs. Conventional Synthesis

MetricConventional MethodHypervalent Iodine
Yield85–90%75–80%
Reaction Time24 hours12 hours
Purification ComplexityModerateHigh
ScalabilityExcellentLimited

Optimization and Scalability Considerations

Solvent and Base Selection

Polar aprotic solvents like dichloromethane enhance reaction rates by stabilizing the transition state. Alternatively, toluene minimizes side reactions in hypervalent iodine-mediated routes but requires longer reaction times.

Temperature Control

Exothermic reactions during sulfonyl chloride addition necessitate cooling to 0–5°C. Elevated temperatures (>40°C) promote sulfonamide hydrolysis, reducing yields.

Industrial-Scale Production

Batch reactors with automated pH and temperature control are recommended for large-scale synthesis. A 2019 study demonstrated that continuous-flow systems reduce reaction times by 50% while maintaining yields above 85% .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)azepane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the parent compound.

    Reduction: Reduced forms of the compound, often leading to the formation of amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

N-(3,5-dimethylphenyl)azepane-1-sulfonamide has several notable applications:

Medicinal Chemistry

  • Anti-inflammatory Properties: The compound exhibits anti-inflammatory effects by inhibiting enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. This makes it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease.
  • Antimicrobial Activity: It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential use as an antimicrobial agent.

Biological Research

  • Enzyme Inhibition: Investigations into its role as an enzyme inhibitor suggest that it can modulate enzyme activity by mimicking natural substrates. This interaction often involves hydrogen bonding and hydrophobic interactions with target proteins.
  • Antitumor Activity: Preliminary studies indicate that modifications to its structure can enhance its potency against colon cancer cell lines. For example, certain analogs demonstrated IC50 values below 5 nM against DLD-1 colon cancer cells .

Case Study 1: Antitumor Activity

A study evaluated various sulfonamide analogs on colon cancer cells, revealing that specific structural modifications could significantly enhance their potency. One compound achieved an IC50 value below 5 nM against DLD-1 colon cancer cells. This indicates a promising avenue for further research into the therapeutic applications of this class of compounds in oncology .

Case Study 2: Anti-inflammatory Effects

Research on the anti-inflammatory properties of this compound highlighted its ability to reduce inflammatory markers significantly. This effect was attributed to the compound's inhibition of key enzymes involved in the inflammatory response, suggesting potential applications in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)azepane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction often involves hydrogen bonding and hydrophobic interactions with the target protein .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

N-(3,5-Dichlorophenyl)-1-azepanesulfonamide
  • Structure : Replaces methyl groups with chlorine atoms at the 3,5-positions.
  • Molecular Formula : C₁₂H₁₆Cl₂N₂O₂S (MW: 323.24 g/mol) vs. C₁₂H₁₈N₂O₂S (target compound, MW: 278.35 g/mol).
  • Key Differences : Chlorine’s electron-withdrawing nature increases polarity and may enhance binding to hydrophobic pockets in biological targets compared to methyl groups .
N-(3,5-Dimethylphenyl)benzenesulfonamide
  • Structure : Benzene sulfonamide instead of azepane sulfonamide.
  • Crystal Structure : The C1—SO₂—NH—C7 torsion angle is 67.9°, with benzene rings tilted at 54.6°, compared to azepane’s flexible ring altering torsional strain .
Compound Torsion Angle (°) Ring Tilt (°)
Target (azepane) Not reported Not reported
Benzene sulfonamide analog 67.9 54.6

Functional Group Variations

Indolylarylsulfones (e.g., 5-Bromo-3-[(3,5-dimethylphenyl)sulfonyl]indole-2-carboxyamide)
  • Structure : Indole core with sulfonyl linkage; 3,5-dimethylphenyl substituent.
  • Activity : HIV-1 RT inhibitor with binding affinity of -7.8 kcal/mol . The azepane sulfonamide’s bulkier ring may alter binding kinetics compared to indole derivatives.
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
  • Structure : Carboxamide instead of sulfonamide; PET inhibitor (IC₅₀ ~10 µM).
  • Key Insight : Meta-substituted dimethyl groups enhance lipophilicity and PET inhibition, suggesting similar substituent effects in the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors
Target (azepane sulfonamide) 278.35 ~3.0* 1
4-(Azepan-1-ylsulfonyl)-benzamide [6] 486.50 2.9 1
N-(3,5-Dichlorophenyl)-1-azepanesulfonamide [9] 323.24 ~3.5* 1

*Estimated based on structural analogs.

  • Solubility : Sulfonamides generally exhibit moderate solubility; the azepane’s flexibility may enhance aqueous solubility compared to rigid analogs .

Biological Activity

N-(3,5-dimethylphenyl)azepane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to an azepane ring, which contributes to its unique chemical properties. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or modulate receptor functions. The sulfonamide moiety can mimic natural substrates, facilitating interactions that lead to enzyme inhibition. For instance, it may interfere with the action of dihydropteroate synthase, crucial in folate synthesis in bacteria, thus exhibiting antibacterial properties similar to traditional sulfonamides .

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Sulfonamides generally exhibit bacteriostatic effects by inhibiting bacterial growth through interference with folate synthesis. Studies indicate that compounds within this class can effectively target both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

Research indicates that sulfonamide derivatives can possess anti-inflammatory properties. For example, modifications in the sulfonamide structure have been linked to enhanced anti-inflammatory activity in various models. In vitro studies demonstrated that certain analogs exhibited significant inhibition of inflammatory markers .

Antitumor Potential

Emerging data suggest that this compound may have antitumor properties. In studies involving colon cancer cell lines, compounds with similar structures have shown selective cytotoxicity against tumor cells while sparing normal cells. This selectivity is attributed to their ability to target specific molecular pathways involved in cancer progression .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatorySignificant reduction in inflammatory markers
AntitumorCytotoxicity against colon cancer cell lines

Case Study: Antitumor Activity

A study evaluating the effects of various sulfonamide analogs on colon cancer cells revealed that specific modifications in the structure could enhance potency. For instance, analogs with electron-withdrawing groups exhibited improved IC50 values compared to their parent compounds. One notable compound demonstrated an IC50 value below 5 nM against DLD-1 colon cancer cells, indicating high efficacy .

Comparative Analysis with Similar Compounds

This compound can be compared to other sulfonamides such as sulfanilamide and N-(3,5-dimethylphenyl)azepane-1-carboxamide. While all share a common sulfonamide backbone, the presence of the azepane ring and specific substitutions on the phenyl group confer unique biological activities and pharmacokinetic profiles.

Table 2: Comparison of Sulfonamides

CompoundKey FeaturesBiological Activity
This compoundAzepane ring; selective enzyme inhibitionAntimicrobial, antitumor
SulfanilamideSimple structure; broad-spectrum antibioticAntibacterial
N-(3,5-dimethylphenyl)azepane-1-carboxamideCarboxamide instead of sulfonamideLimited antibacterial activity

Q & A

Q. What are the standard synthetic routes for N-(3,5-dimethylphenyl)azepane-1-sulfonamide, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via sulfonation of azepane followed by nucleophilic substitution with 3,5-dimethylaniline. For example, analogous sulfonamide syntheses involve reacting chlorosulfonic acid with aromatic amines at controlled temperatures (e.g., 273 K) to minimize side reactions like over-sulfonation . Yield optimization often requires stoichiometric control (e.g., 1:1 molar ratio of sulfonyl chloride to amine) and inert solvents (e.g., chloroform or toluene). Post-synthesis purification via ethanol recrystallization improves purity, confirmed by NMR and IR spectroscopy .

Q. How are spectroscopic techniques (NMR, IR) applied to confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : Signals for methyl groups (δ ~2.2–2.4 ppm), aromatic protons (δ ~6.8–7.2 ppm), and sulfonamide NH (δ ~5–6 ppm) confirm substitution patterns.
  • IR : Strong S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N–H bending (~1550 cm⁻¹) validate the sulfonamide group .
    Methodological rigor involves comparing spectra to reference compounds (e.g., N-aryl sulfonamides) and ensuring absence of unreacted starting materials.

Advanced Research Questions

Q. How do substituents on the aryl ring influence the solid-state conformation of N-(3,5-dimethylphenyl) sulfonamides?

X-ray crystallography reveals that steric and electronic effects from substituents (e.g., methyl groups) dictate torsional angles and molecular packing. For example:

CompoundC–S–N–C Torsion AngleInter-ring Tilt AngleSource
N-(3,5-dimethylphenyl)benzene-sulfonamide67.9°54.6°
N-(2,6-dimethylphenyl) analog-78.7°44.9°
The 3,5-dimethyl groups reduce steric hindrance, allowing closer packing via N–H···O hydrogen bonds, forming centrosymmetric dimers .

Q. How can crystallographic data contradictions (e.g., hydrogen bonding motifs) be resolved in structurally similar sulfonamides?

Conflicting reports on hydrogen bonding (e.g., S(7) vs. R₂²(8) motifs) arise from variations in refinement protocols. For instance:

  • SHELXL refinement : Free refinement of NH hydrogen positions (using difference maps) reduces bias in hydrogen bond assignments .
  • Riding vs. constrained models : Positional errors in H atoms can distort hydrogen bond geometries. Studies using high-resolution data (≤0.8 Å) minimize these discrepancies .

Q. What computational methods complement experimental data in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations correlate electronic effects (e.g., Hammett σ constants of substituents) with sulfonamide acidity (pKa). For meta-substituted aryl groups, electron-donating methyl groups increase sulfonamide NH basicity, affecting hydrogen-bond strength in crystals . Molecular docking studies may further predict biological interactions (e.g., enzyme inhibition), though experimental validation via assays is critical .

Methodological Guidance

Q. How should researchers design crystallographic experiments to resolve structural ambiguities in sulfonamides?

  • Data collection : Use high-flux X-ray sources (e.g., synchrotron) to achieve resolution ≤0.8 Å, enabling precise H-atom localization .
  • Refinement : Apply SHELXL with unrestrained NH parameters and anisotropic displacement models for non-H atoms. Validate using R-factor convergence (R₁ < 5%) and Hirshfeld surface analysis .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

  • Temperature control : Maintain reaction temperatures ≤273 K to prevent decomposition of sulfonyl chloride intermediates .
  • Solvent selection : Use aprotic solvents (e.g., toluene) to avoid hydrolysis. Post-reaction quenching with ice-water ensures phase separation of products .

Data Contradiction Analysis

Q. How do conflicting reports on sulfonamide torsional angles impact structure-activity relationship (SAR) studies?

Discrepancies in torsion angles (e.g., 67.9° vs. 71.0° in related compounds) suggest conformational flexibility, which may alter biological target binding. Researchers should:

  • Compare multiple crystal structures (CSD database entries) to identify consensus geometries.
  • Use molecular dynamics simulations to assess torsional energy barriers .

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